Potassium magnesium sulfate

Description

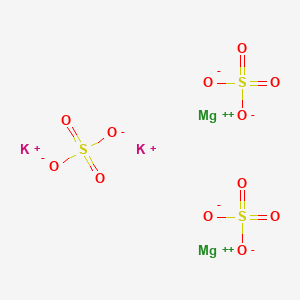

Structure

2D Structure

Properties

CAS No. |

13826-56-7 |

|---|---|

Molecular Formula |

K2Mg2O12S3 |

Molecular Weight |

415 g/mol |

IUPAC Name |

dimagnesium;dipotassium;trisulfate |

InChI |

InChI=1S/2K.2Mg.3H2O4S/c;;;;3*1-5(2,3)4/h;;;;3*(H2,1,2,3,4)/q2*+1;2*+2;;;/p-6 |

InChI Key |

WZISDKTXHMETKG-UHFFFAOYSA-H |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[K+].[K+] |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[K+].[K+] |

Other CAS No. |

17855-14-0 13826-56-7 |

Synonyms |

magnesium potassium sulfate MgK2(SO4)2 potassium magnesium sulfate |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Science of Potassium Magnesium Sulfate

Reactive Crystallization Kinetics and Mechanisms

Reactive crystallization is a key process in the synthesis of potassium magnesium sulfate (B86663), where the desired product is formed through a chemical reaction and simultaneously crystallizes from the solution. The kinetics and mechanisms of this process are critical for controlling crystal size, purity, and yield.

Aqueous Solution-Based Crystallization Techniques

Several techniques are employed for the crystallization of potassium magnesium sulfate from aqueous solutions, each with specific advantages.

Slow Evaporation: This is a straightforward method where an aqueous solution containing dissolved potassium and magnesium sulfates is allowed to evaporate slowly at a controlled temperature. For instance, picromerite (K₂SO₄·MgSO₄·6H₂O) can be synthesized by dissolving equimolar amounts of anhydrous potassium sulfate (K₂SO₄) and magnesium sulfate heptahydrate (MgSO₄·7H₂O) in water and allowing the solution to evaporate at 308 K. researchgate.net This technique is suitable for producing well-defined crystals for laboratory studies.

Reactive Crystallization from Picromerite and Potassium Chloride: The reactive crystallization of potassium sulfate from picromerite (K₂SO₄·MgSO₄·6H₂O) and potassium chloride (KCl) is a studied process. mdpi.com In this method, the initial supersaturation is a critical parameter that influences nucleation and crystal growth. mdpi.com Research has shown that the initial supersaturation (S₀) is inversely proportional to the reaction temperature in the K⁺, Mg²⁺/Cl⁻, SO₄²⁻//H₂O system at 25 °C. mdpi.com This supersaturation drives the nucleation and growth of K₂SO₄ crystals, often resulting in a bimodal crystal length distribution (CLD). mdpi.com Kinetic parameters such as the order of primary nucleation (b = 3.61) and growth (g = 4.61) have been determined, along with the activation energy for secondary nucleation (E = 69.83 kJ∙mol⁻¹). mdpi.com

Processing via Intermediate Products: Industrial production often involves the crystallization of an intermediate double salt, which is then converted to the final product. A common intermediate is schoenite (K₂SO₄·MgSO₄·6H₂O). ebner-co.de In this process, potassium chloride (KCl) and magnesium sulfate (MgSO₄) are reacted to form and crystallize schoenite, often in vacuum cooling crystallization plants. ebner-co.de The crystalline schoenite is subsequently separated and converted into potassium sulfate. ebner-co.de Another intermediate that can be formed, particularly if the raw material is rich in sodium, is glaserite (K₃Na(SO₄)₂). ebner-co.de

The table below summarizes key parameters from a study on the reactive crystallization of K₂SO₄ from picromerite and KCl. mdpi.com

| Parameter | Value | Unit |

| Order of Primary Nucleation (b) | 3.61 | dimensionless |

| Order of Growth (g) | 4.61 | dimensionless |

| Activation Energy for Secondary Nucleation (E) | 69.83 | kJ∙mol⁻¹ |

| K₂SO₄ Yield at 5 °C | ~73 | % |

| Maximum Mg Impurity in K₂SO₄ | 0.51 | wt% |

High-Temperature Solid-Phase Reaction Pathways

High-temperature solid-phase reactions offer an alternative route to synthesize this compound, typically resulting in the anhydrous form, langbeinite (K₂Mg₂(SO₄)₃). This method involves heating a mixture of potassium and magnesium salts to high temperatures.

One study demonstrated the synthesis of seven magnesium sulfate double salts, including this compound, through high-temperature solid-phase reactions. researchgate.net The interaction between individual metal sulfate phases upon heating can lead to the formation of the stable cubic langbeinite structure at temperatures of 200 °C and above. researchgate.net Another approach involves the reaction of carnallite (B72600) (KMgCl₃·6H₂O), potassium chloride (KCl), and mirabilite (Na₂SO₄·10H₂O) in a solid-phase reaction to produce schoenite. google.com

A specific example of a high-temperature synthesis involves mixing anhydrous potassium sulfate (K₂SO₄), magnesium sulfate heptahydrate (MgSO₄·7H₂O), and calcium sulfate dihydrate (CaSO₄·2H₂O) in equimolar amounts. The mixture is ground, heated to 1073 K for 20 hours, cooled, ground again, heated at 673 K for 17 hours, and then slowly cooled to room temperature to synthesize K₂CaMg(SO₄)₃. mdpi.com

Hydrothermal Decomposition and Recrystallization Processes

Hydrothermal processes, which involve chemical reactions in aqueous solutions at high temperatures and pressures, can be utilized for the production of potassium sulfate from potassium-bearing minerals like K-feldspar. The resulting potassium sulfate can then be used to produce this compound.

A novel hydrothermal method involves the decomposition of K-feldspar in a potassium hydroxide (B78521) (KOH) solution at 280 °C to form kalsilite. researchgate.net The potassium from kalsilite is then extracted with sulfuric acid (H₂SO₄) to produce a potassium sulfate solution, from which agricultural-grade potassium sulfate can be crystallized. researchgate.net This potassium sulfate can then serve as a raw material for producing this compound.

Hydrothermal synthesis is also employed to produce other related magnesium compounds, such as magnesium oxysulfate hydrate (B1144303) whiskers, from bittern, a byproduct of sea salt production. scientific.net These processes highlight the versatility of hydrothermal methods in converting raw materials into valuable chemical products.

Conversion Processes for this compound Production

Conversion processes are widely used for the large-scale production of this compound, typically starting from readily available salts like potassium chloride and magnesium sulfate. These processes can be designed as either dual-stage or single-stage operations.

Dual-Stage Conversion of Potassium Chloride and Magnesium Sulfate

The dual-stage conversion process is a common industrial method for producing potassium sulfate, which can be a precursor to or a component of this compound fertilizers. This process involves the formation of an intermediate double salt, typically schoenite (K₂SO₄·MgSO₄·6H₂O), in the first stage, followed by its decomposition in the second stage. pleiades.onlineresearchgate.net

The second stage involves the decomposition of the separated schoenite with water to yield potassium sulfate and a solution rich in magnesium sulfate, which can be recycled. pleiades.onlineresearchgate.net This two-step approach allows for better control over product purity and can significantly improve the recovery rate of potassium. google.com

Single-Stage Conversion in Aqueous Alcoholic Solutions

A single-stage process for the production of potassium sulfate from potassium chloride and magnesium sulfate can be achieved by using an aqueous-alcoholic solution. iau.ir The addition of an alcohol, such as methanol (B129727), reduces the solubility of potassium sulfate, thereby driving the reaction towards the product side and enabling its direct precipitation. iau.irgoogle.com

In this method, a warm aqueous solution of magnesium sulfate is mixed with a warm aqueous solution of potassium chloride in the presence of methanol. iau.irgoogle.comgoogle.com The reaction is typically carried out at a temperature between 50 °C and 85 °C. iau.irgoogle.com The precipitated potassium sulfate is then filtered, washed with methanol to remove chlorides, and dried. iau.ir A study on this process showed that with a 1:1 molar ratio of 2KCl to MgSO₄, the recovery of potassium sulfate was approximately 80%. iau.ir The by-product, magnesium chloride, remains in the mother liquor and can be recovered. iau.ir This single-stage process offers the advantages of a simplified process flow and reduced energy consumption compared to traditional methods. google.com

The table below presents data on the single-stage conversion process in an aqueous methanolic solution. iau.ir

| Parameter | Value |

| Molar Ratio (2KCl:MgSO₄) | 1:1 |

| Potassium Sulfate Recovery | ~80% |

| Potassium Chloride Recovery (as raw material) | ~12.76% |

Derivation from Natural Brines and Mineral Deposits

This compound is primarily derived from evaporite deposits, which are sedimentary rocks formed from the evaporation of saline water. These deposits often contain a variety of salts, and the extraction process involves separating the desired compound from others.

Natural brines, such as those found in salt lakes and underground reservoirs, are a significant source of potassium and magnesium salts. youtube.com The composition of these brines can vary considerably depending on the geological location. The process of extracting this compound from these brines typically involves fractional crystallization, which relies on the different solubilities of the various salts present. As the brine is concentrated through evaporation, either by solar or artificial means, the salts precipitate out at different stages.

A notable mineral source of this compound is Langbeinite (K₂Mg₂(SO₄)₃), which is mined from marine evaporite deposits. Major deposits are found in various parts of the world, including the Carlsbad deposits in New Mexico, USA, and in Germany. The processing of langbeinite ore involves crushing, washing, and flotation to separate it from other minerals like halite (sodium chloride) and sylvite (potassium chloride). The purified langbeinite is then ready for use or further chemical processing.

Another method involves the extraction of minerals from seawater desalination brine. smartwatermagazine.comwaterworld.comutilities-me.com This process is becoming increasingly important as a sustainable source of various minerals. After the desalination process, the remaining brine is highly concentrated with salts, including magnesium and potassium sulfates. youtube.com Researchers have developed methods, such as using specific extractants or precipitation techniques, to selectively recover magnesium and other valuable minerals from these brines. smartwatermagazine.comwaterworld.comutilities-me.comacs.org

Utilizing Polyhalite as a Precursor Mineral

Polyhalite (K₂Ca₂Mg(SO₄)₄·2H₂O) is another important precursor mineral for the production of this compound. wikipedia.orgresearchgate.net Polyhalite is a complex hydrated sulfate of potassium, calcium, and magnesium. wikipedia.org The conversion of polyhalite into potassium sulfate and other valuable products involves several chemical processing steps. scispace.comgoogle.com

One common method involves the digestion of finely ground polyhalite ore with hot water or a solution containing specific reagents. google.comacs.org The goal is to selectively dissolve the potassium and magnesium sulfates while leaving the less soluble calcium sulfate (gypsum or anhydrite) behind. acs.org The composition of the resulting solution is K₂SO₄·MgSO₄·2CaSO₄·2H₂O. acs.org

The process can be optimized by controlling parameters such as temperature, pressure, and the chemical composition of the leaching solution. acs.org For instance, adding lime (calcium oxide or hydroxide) to the mixture during digestion can precipitate the magnesium as magnesium hydroxide, facilitating the separation of potassium sulfate. google.com The resulting solution, rich in potassium sulfate, can then be further processed to recover the final product. google.com

The leaching behavior of potassium from polyhalite ore has been studied to understand the kinetics and controlling mechanisms of the extraction process. acs.org Such studies are crucial for designing efficient industrial processes for the production of this compound from polyhalite. acs.org

Crystal Growth Techniques and Optimization

The growth of high-quality single crystals of this compound is essential for fundamental research and certain specialized applications. Various techniques have been developed to control the crystallization process and optimize the properties of the resulting crystals.

Slow Evaporation Solution Growth Methodologies

The slow evaporation solution growth technique is a widely used and effective method for growing single crystals of this compound from its aqueous solution. researchgate.netoalib.comrasayanjournal.co.inscispace.comresearchgate.net This method involves preparing a saturated or slightly supersaturated solution of the compound at a constant temperature. The solvent, typically water, is then allowed to evaporate slowly over a period of days or weeks. researchgate.netscispace.com As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal nucleation and growth.

The process typically starts with the synthesis of the this compound salt, for example, by reacting equimolar amounts of potassium sulfate and magnesium sulfate heptahydrate in distilled water. researchgate.net The resulting solution is then filtered to remove any impurities and placed in a crystallizer, which is a container designed to allow for controlled evaporation while protecting the solution from dust and mechanical disturbances. rasayanjournal.co.in Good quality, transparent, and colorless single crystals can be harvested after a certain growth period. researchgate.net

Investigation of Growth Parameters (e.g., Temperature, Concentration)

The quality, size, and morphology of the crystals grown by the slow evaporation method are highly dependent on various growth parameters. The most critical of these are temperature and the initial concentration (supersaturation) of the solution. researchgate.netmdpi.com

Temperature: Temperature plays a crucial role in determining the solubility of this compound and the rate of evaporation of the solvent. researchgate.net Maintaining a constant and uniform temperature throughout the crystallization vessel is essential to avoid uncontrolled nucleation and the formation of defects in the crystal lattice. rasayanjournal.co.in Studies have shown that the crystal growth rate of potassium sulfate can exhibit a complex dependence on temperature, sometimes decreasing and then increasing as the temperature rises. researchgate.net For mixed salt systems, the crystallization temperature can be optimized to maximize the yield of the desired product. researchgate.net

Concentration/Supersaturation: Supersaturation is the driving force for crystallization. The level of supersaturation significantly influences the nucleation rate and the growth kinetics of the crystals. mdpi.com A high degree of supersaturation can lead to rapid nucleation, resulting in a large number of small crystals, while a lower, controlled level of supersaturation favors the growth of larger, higher-quality single crystals. The induction time for nucleation, which is the time required for the first crystals to appear, is inversely related to the supersaturation of the solution. mdpi.com Research has shown that both supersaturation and temperature have a significant influence on the crystal nucleation process. mdpi.com

The following table summarizes the effect of key growth parameters on the crystallization of this compound:

| Growth Parameter | Effect on Crystallization | Optimization Strategy |

| Temperature | Influences solubility, evaporation rate, and nucleation kinetics. researchgate.net | Maintain a constant and uniform temperature. Optimize for desired crystal size and quality. rasayanjournal.co.inresearchgate.net |

| Concentration | Higher supersaturation increases nucleation rate, leading to smaller crystals. mdpi.com | Control supersaturation at a low level for the growth of large, high-quality single crystals. mdpi.com |

| Cooling Rate | In cooling crystallization, the rate of temperature decrease affects supersaturation. banglajol.info | A slow and controlled cooling rate is generally preferred. banglajol.info |

| Stirring | Agitation can homogenize the solution but may also lead to secondary nucleation. acs.org | Gentle and controlled stirring can improve crystal quality in some systems. acs.org |

Doping Strategies for Modified Crystallization

Doping involves the intentional addition of small amounts of impurities (dopants) to the crystallization solution to modify the growth process and the properties of the resulting crystals. This technique is widely used to enhance or alter specific characteristics of the crystals, such as their optical, mechanical, or thermal properties.

In the context of this compound, doping with various ions can lead to significant changes in crystal habit, defect density, and physical properties. For example, the introduction of cobalt (Co²⁺) into the crystal lattice of this compound has been studied, resulting in the growth of pink-colored crystals with modified optical absorption spectra. rasayanjournal.co.in The incorporation of the dopant into the crystal structure can be confirmed by techniques such as energy-dispersive X-ray spectroscopy (EDS). rasayanjournal.co.in

The presence of dopants can affect the nucleation and growth kinetics. Some impurities can act as growth inhibitors by adsorbing onto specific crystal faces, thereby altering the crystal's morphology. Conversely, certain dopants can improve crystal quality by reducing the incorporation of other, more detrimental impurities. banglajol.info Research on doping magnesium sulfate crystals with potassium chloride (KCl) has shown that the dopant can influence the mass growth rate and slightly distort the crystal structure. banglajol.info A recent study on magnesium sulfate crystallization demonstrated that adding potassium sulfate as a dopant could significantly reduce the incorporation of sodium chloride impurities, leading to higher purity crystals with improved surface morphology. researchgate.net

The choice of dopant and its concentration are critical parameters that must be carefully controlled to achieve the desired modifications in the final crystalline product.

Advanced Structural and Spectroscopic Characterization of Potassium Magnesium Sulfate Materials

Crystallographic Investigations

Crystallographic studies are pivotal in elucidating the three-dimensional arrangement of atoms within a crystal lattice. Techniques such as single-crystal and powder X-ray diffraction provide detailed information on lattice parameters, crystal system, and the spatial arrangement of constituent ions.

Single Crystal X-ray Diffraction (XRD) for Lattice Parameter Determination

Single crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise unit cell dimensions of a crystalline solid. For potassium magnesium sulfate (B86663) hexahydrate (K₂Mg(SO₄)₂·6H₂O), this technique has been employed to accurately measure its lattice parameters. The analysis confirms that the compound crystallizes in the monoclinic system. Refined crystallographic data from various studies show a high degree of consistency.

| Parameter | Value (Source 1) | Value (Source 2) |

|---|---|---|

| a (Å) | 9.066 | 9.056 |

| b (Å) | 12.254 | 12.195 |

| c (Å) | 6.128 | 6.094 |

| β (°) | 104.78 | 104.815 |

| Volume (ų) | 655.88 | 650.77 |

Powder X-ray Diffraction (PXRD) for Phase Identification and Homogeneity

Powder X-ray diffraction (PXRD) is an indispensable tool for verifying the phase purity and homogeneity of a bulk crystalline sample. The resulting diffraction pattern serves as a fingerprint for the material. The PXRD pattern of synthesized this compound hexahydrate shows well-defined Bragg's peaks, indicating good crystallinity. The positions and relative intensities of these peaks are in excellent agreement with standard data from the International Centre for Diffraction Data (ICDD), confirming the synthesis of a single, pure phase.

| d-spacing (Å) | Relative Intensity (%) |

|---|---|

| 4.16 | 85 |

| 4.06 | 95 |

| 3.71 | 100 |

| 3.16 | 40 |

| 3.06 | 70 |

| 2.964 | 60 |

| 2.813 | 40 |

Analysis of Crystal Systems and Space Groups (e.g., Monoclinic)

This compound hexahydrate belongs to a class of isomorphous compounds known as Tutton's salts. scholarsresearchlibrary.com Structural analysis consistently shows that these compounds crystallize in the monoclinic system. The space group for this compound hexahydrate is determined to be P2₁/a. scholarsresearchlibrary.com The monoclinic system is characterized by three unequal axes, with one axis perpendicular to the plane containing the other two. The P2₁/a space group indicates the presence of a two-fold screw axis (2₁) and a glide plane (a) perpendicular to the b-axis. The unit cell contains two formula units (Z=2).

Elucidation of Coordination Environments and Hydrogen Bonding Networks

The crystal structure of this compound hexahydrate is a complex arrangement of ions and water molecules held together by electrostatic forces and an extensive network of hydrogen bonds. The magnesium ion (Mg²⁺) is octahedrally coordinated by six water molecules, forming a [Mg(H₂O)₆]²⁺ complex. The Mg-O bond distances within this octahedron are nearly equal, indicating a regular coordination geometry.

The potassium ion (K⁺) exhibits a more irregular coordination environment. It is surrounded by five sulfate oxygen atoms and one water molecule. This coordination arrangement links the various structural units.

The hydrogen bonding network is crucial for the stability of the crystal lattice. Each of the six water molecules coordinated to the magnesium ion acts as a donor for two hydrogen bonds to oxygen atoms of the sulfate groups. This intricate network of hydrogen bonds connects the [Mg(H₂O)₆]²⁺ octahedra to the SO₄²⁻ tetrahedra, creating a stable three-dimensional structure.

Vibrational Spectroscopic Analyses

Vibrational spectroscopy probes the molecular vibrations within a material, providing insights into the functional groups present and their local chemical environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds. The FTIR spectrum of this compound hexahydrate displays characteristic absorption bands corresponding to the vibrations of the sulfate ions (SO₄²⁻) and the water of crystallization (H₂O).

The broad bands in the high-frequency region are attributed to the symmetric and asymmetric stretching vibrations of the O-H bonds in the water molecules. The presence of multiple bands and their broad nature suggest a variety of hydrogen bonding environments within the crystal. The bending mode of the water molecules is also observed. The sulfate ion, a tetrahedral molecule, exhibits several characteristic vibrational modes. The strong absorption bands in the mid-frequency range are assigned to the asymmetric stretching (ν₃) and symmetric stretching (ν₁) modes of the S-O bonds. The bending modes (ν₄ and ν₂) of the sulfate group are observed at lower frequencies. The splitting of some of these bands from the degeneracy expected for a free tetrahedral ion indicates a reduction in symmetry of the sulfate group upon incorporation into the crystal lattice.

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3220 | O-H stretching | ν(H₂O) |

| 1560 | H-O-H bending | δ(H₂O) |

| 1142 | S-O asymmetric stretching | ν₃(SO₄²⁻) |

| 980 | S-O symmetric stretching | ν₁(SO₄²⁻) |

| 610 | O-S-O asymmetric bending | ν₄(SO₄²⁻) |

| 450 | O-S-O symmetric bending | ν₂(SO₄²⁻) |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of molecules within a crystal lattice. In the case of this compound, particularly in its mineral form langbeinite (K₂Mg₂(SO₄)₃), Raman analysis provides a distinct "fingerprint" based on the vibrations of the sulfate (SO₄²⁻) tetrahedra.

The vibrational modes of the sulfate ion are categorized into four fundamental types: the symmetric stretching mode (ν₁), the doubly degenerate bending mode (ν₂), the triply degenerate antisymmetric stretching mode (ν₃), and the triply degenerate bending mode (ν₄). In the Raman spectrum of this compound, the symmetric stretching (ν₁) mode of the SO₄ tetrahedra manifests as the most intense peak. researchgate.net The positions of these peaks are sensitive to the crystalline environment, including the effects of cation substitution and hydration state. geologyscience.rusemanticscholar.org

Studies on various sulfate minerals, including those containing magnesium, have established the characteristic frequency ranges for these vibrational modes. For instance, the strong ν₁ peak is a key identifier for the presence of sulfate. nasa.gov Theoretical calculations and experimental data for related magnesium sulfate hydrates show that the fundamental SO₄ vibrational modes appear in the 400–1300 cm⁻¹ spectral range. researchgate.net

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| ν₁ | Symmetric Stretch | ~980 - 1050 |

| ν₂ | Doubly Degenerate Bend | ~450 - 500 |

| ν₃ | Antisymmetric Stretch | ~1100 - 1200 |

| ν₄ | Triply Degenerate Bend | ~610 - 670 |

Electronic and Optical Spectroscopic Characterization

The electronic and optical properties of this compound can be thoroughly investigated using spectroscopic techniques that span the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions of the electromagnetic spectrum.

UV-Vis-NIR spectroscopy is a versatile method used to study the electronic transitions and absorptive properties of materials. For a material like pure this compound, which is an insulator, significant absorption is not expected in the visible and near-infrared ranges, leading to its typical appearance as a colorless or white solid. Its fundamental absorption edge, where strong electronic absorption begins, lies in the ultraviolet region.

The presence of transition metal ions as impurities or dopants can introduce distinct absorption bands in the Vis-NIR spectrum. For example, studies on related doped sulfate crystals, such as potassium magnesium chloride sulfate doped with cobalt ions (Co²⁺), have shown that these ions create specific absorption features that influence the material's optical properties and color. aun.edu.eg

In the context of NIR spectroscopy, the technique is particularly sensitive to vibrations of molecular groups containing hydrogen, such as water (H₂O). mdpi.com While anhydrous this compound would show minimal features, hydrated forms would exhibit characteristic absorption bands related to water's vibrational overtones and combination bands, typically around 1440 nm and 1930 nm. mdpi.comusra.edu

| Spectral Region | Typical Feature | Origin |

|---|---|---|

| UV | Absorption Edge | Fundamental electronic band-to-band transitions |

| Visible | Largely Transparent (in pure form) | Wide band gap, no electronic transitions in this energy range |

| Near-Infrared (NIR) | Absorption bands (if hydrated) | Overtones and combination bands of O-H vibrations from water molecules |

The optical constants, primarily the refractive index (n) and the extinction coefficient (k), are fundamental properties that describe how light propagates through a material. The refractive index quantifies the speed of light in the medium, while the extinction coefficient measures the amount of light lost due to absorption.

For transparent materials like this compound in the visible region, the extinction coefficient is very low. The refractive index, however, exhibits dispersion, meaning its value changes with the wavelength of light. This behavior is critical for any potential optical applications.

Studies on related crystals, such as cobalt-doped potassium magnesium chloride sulfate, have detailed the calculation of these optical constants from absorbance and transmittance data. aun.edu.eg The normal dispersion of the refractive index in the transparent region can often be analyzed and modeled using a single oscillator model, such as the Sellmeier equation. This model relates the refractive index to wavelength, providing a predictive tool for the material's optical performance across a range of wavelengths. aun.edu.eg Understanding this dispersion is essential for designing optical components or for the material's use in environments where light interaction is important.

| Parameter/Phenomenon | Description | Relevance |

|---|---|---|

| Refractive Index (n) | Ratio of the speed of light in a vacuum to its speed in the material. | Determines how light bends (refracts) when entering the material. |

| Extinction Coefficient (k) | A measure of light absorption within the material. | Indicates the transparency or opacity of the material at a given wavelength. |

| Optical Dispersion | The variation of the refractive index with the wavelength of light. | Crucial for applications involving the separation of colors or for correcting chromatic aberration in optical systems. |

Compound Reference Table

| Compound Name | Chemical Formula |

|---|---|

| This compound | K₂Mg₂(SO₄)₃ |

| Langbeinite | K₂Mg₂(SO₄)₃ |

| Sulfate | SO₄²⁻ |

| Potassium magnesium chloride sulfate | Not specified |

| Cobalt | Co |

| Water | H₂O |

Thermochemical Behavior and Stability Analyses of Potassium Magnesium Sulfate Compounds

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of hydrated potassium magnesium sulfate (B86663) is a multi-step process primarily involving dehydration. The kinetics and pathways of this decomposition can be effectively studied using various thermal analysis methods.

Thermogravimetric Analysis (TGA) for Weight Loss and Decomposition Steps

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For potassium magnesium sulfate hexahydrate (K₂SO₄·MgSO₄·6H₂O), TGA reveals a distinct pattern of weight loss corresponding to the removal of water molecules.

The decomposition process occurs in several steps. The initial and most significant weight loss occurs as the hexahydrate form loses water molecules to become a lower hydrate (B1144303) or anhydrous salt. A study on this compound hexahydrate crystals showed a specific decomposition pattern under a nitrogen atmosphere. The first step of decomposition occurs between 84°C and 128°C, where two molecules of water are lost, converting the hexahydrate to a tetrahydrate. A subsequent step occurs at a much higher temperature range of 406°C to 419°C, involving the further loss of half a water molecule. researchgate.net

The following table summarizes the observed weight loss during the thermal decomposition of this compound hexahydrate.

| Temperature Range (°C) | Decomposition Step | Theoretical Weight Loss (%) | Observed Weight Loss (%) |

| 84 - 128 | K₂SO₄·MgSO₄·6H₂O → K₂SO₄·MgSO₄·4H₂O + 2H₂O | 8.94 | 8.95 |

| 406 - 419 | K₂SO₄·MgSO₄·4H₂O → K₂SO₄·MgSO₄·3.5H₂O + 0.5H₂O | 2.23 | 2.24 |

Table 1: TGA data for the decomposition of this compound hexahydrate. Data derived from a study on PMS crystals. researchgate.net

Differential Thermal Analysis (DTA) for Phase Transitions and Enthalpies

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference is measured as a function of temperature. This allows for the detection of physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, dehydration, and decomposition.

In the thermal analysis of this compound hexahydrate, DTA thermograms complement the findings from TGA. Endothermic peaks in the DTA curve typically correspond to the dehydration steps observed as weight loss in the TGA curve. Each endothermic peak represents the energy absorbed by the sample to break the bonds holding the water molecules within the crystal lattice. The area under a DTA peak is proportional to the enthalpy change of the reaction. For this compound hexahydrate, distinct endothermic peaks are observed that align with the multi-step dehydration process, indicating the energy required for the removal of water at different stages. researchgate.net

Differential Scanning Calorimetry (DSC) at Varying Temperature Regimes

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC provides quantitative information about the enthalpy changes associated with thermal events.

DSC studies on this compound have been conducted at both high and low temperature regimes to fully characterize its thermal behavior.

High-Temperature DSC: In the high-temperature range (e.g., 30°C to 600°C), DSC curves for this compound hexahydrate show endothermic peaks corresponding to the dehydration events. researchgate.net These peaks provide quantitative data on the enthalpy of dehydration for each step of water loss.

Low-Temperature DSC: Low-temperature DSC (e.g., -150°C to 30°C) can be used to investigate phase transitions that may occur at sub-ambient temperatures. For this compound, these analyses can reveal information about the stability of the hydrated forms at low temperatures. researchgate.net

The combination of TGA, DTA, and DSC allows for a comprehensive understanding of the thermal decomposition of this compound, providing data on the temperatures of decomposition, the stoichiometry of the dehydration reactions, and the associated enthalpy changes.

Thermal Stability Under Controlled Environmental Conditions

The thermal stability of this compound is influenced by the surrounding environmental conditions, such as the composition of the atmosphere. The anhydrous form of this compound is generally stable under normal conditions of storage and handling. uww.educropnutrition.com However, its stability can be affected by moisture and reactive atmospheres at elevated temperatures.

In the presence of moisture, this compound can be mildly corrosive to metals. uww.educropnutrition.com Its stability is also compromised in the presence of strong acids. uww.educropnutrition.com For instance, contact with hot nitric acid can lead to the evolution of toxic nitrosyl chloride. uww.edu

The decomposition of the sulfate components occurs at significantly higher temperatures. When heated above 1000°F (537°C), combustion can yield oxides of sulfur. uww.educropnutrition.com Studies on the decomposition of magnesium sulfate, a component of the double salt, show that the decomposition temperature can be influenced by the presence of reducing agents. In an inert nitrogen atmosphere, magnesium sulfate decomposes at around 1100°C. researchgate.netbohrium.com However, in the presence of reducing agents like carbon monoxide or hydrogen, this decomposition temperature can be lowered. researchgate.netbohrium.com This suggests that the thermal stability of this compound at very high temperatures would also be dependent on the atmospheric conditions, particularly its redox potential.

Chemical Interactions and Transport Phenomena of Potassium Magnesium Sulfate in Agro Environmental Systems

Soil Chemical Dynamics and Nutrient Transformations

The introduction of potassium magnesium sulfate (B86663) into the soil initiates a series of chemical and physical interactions that affect nutrient availability and soil health. These dynamics are governed by the properties of the soil itself, including its texture, mineralogy, and organic matter content.

Potassium magnesium sulfate, often found in its natural mineral form langbeinite, is characterized by a neutral pH. Consequently, its application does not directly contribute to soil acidity or alkalinity cropnutrition.com. This contrasts with other common magnesium sources, such as dolomite, which tends to increase soil pH, or elemental sulfur and ammonium sulfate, which can lower it cropnutrition.com.

The constituent cations, potassium (K+) and magnesium (Mg2+), participate in cation exchange processes within the soil. The Cation Exchange Capacity (CEC) is a measure of the soil's ability to hold and exchange positively charged ions (cations) funaab.edu.ngmdpi.com. Soil colloids, which include clay and organic matter, have negatively charged surfaces that attract and retain cations like potassium, magnesium, and calcium des.qld.gov.auhawaii.edu.

Table 1: Comparative Effects of Different Fertilizers on Soil pH

| Fertilizer Source | Primary Nutrients | Effect on Soil pH | Reference |

|---|---|---|---|

| This compound (Langbeinite) | K, Mg, S | Neutral | cropnutrition.com |

| Dolomite | Ca, Mg | Increases pH | cropnutrition.com |

| Ammonium Sulfate | N, S | Decreases pH | cropnutrition.com |

| Elemental Sulfur | S | Decreases pH | cropnutrition.com |

Adsorption is the process where ions in the soil solution bind to the surface of soil particles, while desorption is the release of these bound ions back into the soil solution funaab.edu.ngdes.qld.gov.au. These processes are fundamental to nutrient availability.

Cations (Potassium and Magnesium): As positively charged ions, K+ and Mg2+ are readily adsorbed to the negatively charged surfaces of clay and organic matter des.qld.gov.au. This adsorbed pool of nutrients acts as a reservoir, replenishing the soil solution as plants take up the ions funaab.edu.ng. The strength of adsorption varies among cations, with a general holding strength order of Al3+ > H+ > Ca2+ > Mg2+ > K+ > Na+ hawaii.edu. Because potassium is held less tightly than magnesium and calcium, it can be more readily available in the soil solution, but there is also significant competition among these cations for the exchange sites usda.govintelseed.caresearchgate.net. An oversupply of one cation, such as potassium, can lead to the desorption and subsequent leaching of another, like magnesium intrepidpotash.com.

Sulfate: The sulfate anion (SO42-) behaves differently. Since most soil colloids are negatively charged, sulfate is not strongly adsorbed through cation exchange funaab.edu.ng. Sulfate adsorption is more prevalent in soils rich in iron and aluminum oxides, particularly in acidic conditions tandfonline.com. This process is generally reversible, and the amount of sulfate adsorbed depends on its concentration in the soil solution, soil pH, clay content, and the nature of the clay minerals tandfonline.com. Studies have shown that adsorbed sulfate can be easily desorbed, with a substantial portion being released with water extractions, indicating it does not form strong, permanent bonds with soil particles osti.gov.

The movement of nutrients out of the root zone with soil water is known as leaching. This process can lead to nutrient loss from the agricultural system and potential environmental contamination. The mobility of the ions from this compound varies.

Potassium (K+): Generally, potassium has a low leaching potential because it is positively charged and is held by the soil's cation exchange capacity intelseed.ca. However, in soils with a low CEC, such as coarse-textured sandy soils, the capacity to retain potassium is limited. In such cases, heavy applications of potassium fertilizers can overwhelm the exchange sites, leading to increased leaching intelseed.ca.

Magnesium (Mg2+): Magnesium can be more susceptible to leaching than potassium, especially in humid climates and under conditions of heavy nitrogen fertilization which can acidify the soil and increase water percolation scispace.com. Leaching losses of magnesium are influenced by the amount of water moving through the soil profile, the concentration of magnesium, and the soil's physical and chemical properties scispace.comipipotash.orgbibliotekanauki.pl.

Sulfate (SO42-): As a negatively charged ion that is not strongly adsorbed by most soils, sulfate is relatively mobile and prone to leaching queenofthesungrown.com. Its movement is largely governed by the flow of water through the soil profile.

The mineral form of this compound, langbeinite, dissolves more slowly than some other common potassium fertilizers cropnutrition.com. This slower rate of dissolution can help to mitigate the leaching potential of the constituent nutrients by releasing them more gradually into the soil solution.

The components of this compound interact with both the inorganic and organic fractions of the soil.

Soil Mineralogy: The type of clay minerals in the soil significantly affects potassium dynamics. Some 2:1 type clay minerals, like illite and vermiculite, can "fix" potassium ions within their structure, rendering them temporarily unavailable to plants intelseed.cabiochemjournal.com. This fixed potassium is released very slowly through weathering processes intelseed.ca. Sulfate's interaction with soil minerals is most significant in acid soils containing hydrous oxides of iron (Fe) and aluminum (Al), where it can be specifically adsorbed tandfonline.com. In soils with high calcium content, such as calcareous soils, sulfate can precipitate with calcium to form calcium sulfate (gypsum) crownchampion.com. While this can improve soil structure in some cases, excessive accumulation may lead to soil compaction crownchampion.com.

Organic Matter Decomposition: Soil organic matter is a crucial component of soil fertility, contributing significantly to the CEC. Small amounts of magnesium can be adsorbed by organic matter, which serves as an important source of this nutrient in some soils scispace.com. Furthermore, potassium plays a role in regulating the activity of soil enzymes and microorganisms ywputai.com. These microbes are essential for the decomposition of organic matter and the mineralization of nutrients, making them available for plant uptake ywputai.com.

Inter-Ionic Relationships and Antagonisms in Plant Nutrition

The uptake and function of one nutrient can be significantly influenced by the presence of another. These interactions, which can be either synergistic (mutually beneficial) or antagonistic (inhibitory), are critical in plant nutrition. kpluss.comsciopen.com

Interactions with Calcium and Other Cations (e.g., Sodium, Ammonium)

Similar to the K-Mg relationship, antagonisms exist between other major cations due to their similar chemical properties (positive charge) and shared uptake pathways. e-gro.orgemeraldharvest.co

Calcium (Ca²⁺) : High concentrations of either potassium or calcium can inhibit the uptake of magnesium. researchgate.nete-gro.org Excessive calcium can interfere with magnesium absorption, and conversely, high potassium levels can reduce calcium uptake. emeraldharvest.co These competitive interactions highlight the need for balanced ratios among these three macronutrients. e-gro.org

Ammonium (NH₄⁺) : Ammonium nutrition has been shown to decrease magnesium uptake. This is attributed to two main factors: ion competition at the root surface and the acidifying effect of ammonium assimilation in the rhizosphere. researchgate.net Excess ammonium can also reduce potassium uptake, especially when nitrate levels are low. emeraldharvest.co

Sodium (Na⁺) : Sodium can interfere with potassium uptake. scispace.com In some cases, Na⁺ directly inhibits K⁺ influx, potentially by utilizing potassium's own low-affinity transporters. utoronto.ca

| Interacting Cations | Type of Interaction | Effect on Nutrient Uptake |

| Potassium (High K⁺) vs. Magnesium (Mg²⁺) | Antagonism | Inhibits Mg²⁺ uptake. kpluss.comresearchgate.net |

| Potassium (High K⁺) vs. Calcium (Ca²⁺) | Antagonism | Can inhibit Ca²⁺ uptake. emeraldharvest.co |

| Calcium (High Ca²⁺) vs. Magnesium (Mg²⁺) | Antagonism | Inhibits Mg²⁺ uptake. researchgate.nete-gro.org |

| Ammonium (NH₄⁺) vs. Magnesium (Mg²⁺) | Antagonism | Decreases Mg²⁺ uptake. researchgate.net |

| Ammonium (NH₄⁺) vs. Potassium (K⁺) | Antagonism | Reduces K⁺ uptake, especially with low nitrate. emeraldharvest.co |

Sulfate Interactions with Phosphorus and Other Anions

Interactions also occur among anions. The relationship between sulfate (SO₄²⁻) and phosphate (B84403) (H₂PO₄⁻/HPO₄²⁻) can be complex, exhibiting both synergistic and antagonistic characteristics depending on soil conditions and application rates. nih.gov

Phosphate ions are generally more strongly bound to soil particles than sulfate ions. nih.gov The application of phosphate fertilizers can sometimes release sulfate ions into the soil solution by competing for anion adsorption sites, thereby increasing sulfur availability. nih.gov However, in other instances, high levels of phosphate have been found to reduce the availability of sulfur. mdpi.com Conversely, the oxidation of elemental sulfur in the soil can lower pH, which may increase the solubility and availability of inorganic phosphorus compounds. mdpi.com

Sulfate can also interact with other nutrients. In sulfur-deficient Chinese cabbage, the concentrations of phosphorus, calcium, magnesium, iron, and manganese were found to increase, an effect that was reversed when sulfur was supplied. nih.gov

Impact on Nitrogen Metabolism and Utilization Efficiency

Potassium and nitrogen exhibit a strong synergistic relationship that is crucial for crop productivity. ipipotash.orgmdpi.com An adequate supply of potassium is essential for efficient nitrogen uptake, transport, and metabolism within the plant. ipipotash.orgmdpi.comcropnutrition.com

Potassium plays a vital role in several key processes related to nitrogen use:

Nitrate Uptake and Transport : Potassium acts as a counter-ion to balance the negative charge of nitrate (NO₃⁻) during its uptake by roots and its long-distance transport in the xylem to the shoots. ipipotash.orgcropnutrition.com

Enzyme Activation : It activates enzymes involved in protein synthesis and nitrogen metabolism. mdpi.comcropnutrition.com In K-deficient plants, nitrogen metabolism is severely inhibited. mdpi.com

Photosynthesis and Energy Supply : By promoting photosynthesis, potassium ensures a sufficient supply of carbohydrates (energy) needed for the energy-dependent processes of nitrate uptake and assimilation. mdpi.comcropnutrition.com

Numerous studies have shown that balanced fertilization with potassium significantly increases Nitrogen Use Efficiency (NUE). ipipotash.orgmdpi.com For example, in foxtail millet, potassium application was found to promote nitrogen absorption, leading to increased nitrogen accumulation in plant organs and ultimately higher yields. mdpi.com When soil potassium is insufficient, the crop's response to nitrogen fertilizer is diminished, highlighting the interactive importance of these two nutrients. pda.org.uk

Physiological and Metabolic Responses in Plants

The application of this compound provides a readily available source of three essential nutrients—potassium (K), magnesium (Mg), and sulfur (S)—which collectively play a pivotal role in the physiological and metabolic functions of plants. cropnutrition.com These nutrients are integral to a wide array of processes, from photosynthesis and enzyme activation to water regulation and stress response, ultimately influencing plant growth, yield, and resilience.

Potassium and magnesium are fundamentally linked to the efficiency of photosynthesis. Magnesium is a central atom in the chlorophyll molecule, the primary pigment responsible for capturing light energy. ywputai.comagroelite.eu Its availability is therefore a direct determinant of chlorophyll synthesis and concentration in plant tissues.

Potassium contributes to photosynthetic efficiency in several indirect but critical ways. It is essential for the activation of enzymes involved in photosynthesis, including RuBisCO, which is crucial for carbon dioxide (CO₂) fixation. cropnutrition.com Furthermore, potassium regulates the opening and closing of stomata, the pores on the leaf surface that control CO₂ uptake and water vapor release. cropnutrition.comomexcanada.com Proper stomatal function, governed by potassium, ensures an adequate supply of CO₂ for photosynthesis while managing water loss. cropnutrition.comomexcanada.com

Deficiencies in either potassium or magnesium can lead to a significant reduction in photosynthetic rates. cropnutrition.com Insufficient magnesium directly limits chlorophyll production, leading to chlorosis (yellowing of leaves) and a reduced capacity for light harvesting. nih.gov A lack of potassium can cause stomatal closure, restricting CO₂ availability, and can also lead to the accumulation of carbohydrates in the leaves, which can inhibit photosynthesis. cropnutrition.comtaurus.ag

Table 1: Influence of Potassium and Magnesium on Photosynthesis

| Nutrient | Role in Photosynthesis | Impact of Deficiency |

|---|

| Potassium (K) | - Activates photosynthetic enzymes (e.g., RuBisCO) cropnutrition.com

Potassium and magnesium are crucial cofactors for a vast number of enzymes, thereby regulating numerous metabolic pathways essential for plant growth and development. nih.govnih.gov

Potassium is known to activate over 60 different enzymes involved in key metabolic processes. taurus.agprotassiumplus.com These enzymes participate in protein synthesis, carbohydrate metabolism, and the production of adenosine triphosphate (ATP), the primary energy currency of the cell. taurus.ag By influencing the physical shape of enzyme molecules, potassium exposes their active sites, allowing for biochemical reactions to proceed efficiently. taurus.ag

Magnesium is also a critical enzyme activator, participating in the function of over 300 enzymes. frontiersin.org It plays a vital role in energy metabolism by forming a complex with ATP (Mg-ATP), which is the substrate for many enzymes, including H⁺-ATPases that are fundamental for nutrient transport across cell membranes. frontiersin.orgnih.gov Magnesium is also essential for the activity of enzymes involved in the assimilation of nitrogen and sulfur. frontiersin.org

The synergistic action of potassium and magnesium in enzyme activation ensures the smooth operation of metabolic pathways responsible for synthesizing proteins, starches, and other vital compounds. taurus.agkpluss.com

The most well-documented role of potassium in water relations is its control over stomatal movement. protassiumplus.comresearchgate.net The influx of potassium into guard cells causes them to swell and open the stomata, allowing for gas exchange. protassiumplus.com Conversely, the efflux of potassium leads to stomatal closure, conserving water during periods of drought stress. protassiumplus.comnih.gov This dynamic regulation is critical for optimizing water use efficiency. protassiumplus.com

By ensuring adequate potassium nutrition, plants can better manage their water status, which is crucial for sustaining physiological processes, especially under conditions of limited water availability. nih.gov

Adequate nutrition with potassium and magnesium enhances a plant's ability to withstand various abiotic stresses, including drought and salinity. fertiliser-society.orgipipotash.org

Under drought conditions, the role of potassium in osmoregulation and stomatal control is paramount for plant survival. nih.govresearchgate.net By maintaining turgor and reducing water loss through transpiration, potassium helps plants conserve water and continue physiological functions. nih.gov A sufficient supply of potassium can also promote root growth, allowing the plant to explore a larger soil volume for water. nih.gov

In saline soils, high concentrations of sodium (Na⁺) can be toxic to plants and interfere with the uptake of other essential nutrients, particularly potassium. protassiumplus.com Potassium plays a crucial role in maintaining a favorable K⁺/Na⁺ ratio within the plant's tissues, which is a key mechanism for salt tolerance. protassiumplus.com By competing with sodium for uptake, adequate potassium levels can mitigate the detrimental effects of salinity. protassiumplus.com

Magnesium also contributes to abiotic stress tolerance. It can help alleviate the harmful effects of stresses by enhancing the plant's antioxidant systems and modulating the expression of stress-related genes. agroelite.eunih.gov

Table 2: Role of Potassium and Magnesium in Abiotic Stress Tolerance

| Stress Factor | Role of Potassium (K) | Role of Magnesium (Mg) |

|---|

| Drought | - Regulates stomatal closure to conserve water protassiumplus.comnih.gov

Rhizosphere Ecology and Microbial Interactions

The application of this compound can influence the chemical environment of the rhizosphere—the soil region directly surrounding plant roots—and consequently affect the microbial communities and their activities.

The availability of nutrients like potassium, magnesium, and sulfur can alter the composition and function of soil microbial populations. Certain groups of microorganisms, known as potassium-solubilizing microbes (KSMs), play a role in making potassium from soil minerals available to plants. researchgate.netresearchgate.net While this compound provides readily available potassium, its long-term application can still interact with these microbial communities.

The sulfur component, sulfate (SO₄²⁻), is the form of sulfur that plants and most microorganisms assimilate. nih.gov The addition of sulfate to the soil can influence the activity of sulfatase enzymes. unl.edu Sulfatases are produced by soil microorganisms and are responsible for the mineralization of organic sulfur into inorganic sulfate, a crucial step in the sulfur cycle. unl.eduresearchgate.net An increase in available sulfate from fertilizers might down-regulate the microbial production of sulfatases, as the immediate need for mineralizing organic sulfur is reduced. researchgate.net

Furthermore, soil nutrient status, including magnesium levels, has been shown to influence the diversity and structure of bacterial communities. d-nb.info Changes in the soil's chemical properties due to the application of this compound can thus lead to shifts in the microbial ecosystem, which in turn can have feedback effects on nutrient cycling and plant health. nih.govnih.gov

Role in Nutrient Cycling Facilitated by Microorganisms

Soil microorganisms are fundamental to the transformation and cycling of nutrients in agro-environmental systems. They play a critical role in converting organically bound nutrients into plant-available inorganic forms and influence the solubility and mobility of mineral-derived nutrients. nih.govbiorxiv.orgresearchgate.netwikifarmer.com In the context of this compound (K₂Mg₂(SO₄)₃), a multi-nutrient fertilizer, soil microbes are instrumental in mediating the availability of potassium (K⁺), magnesium (Mg²⁺), and sulfate (SO₄²⁻) to plants. These processes are integral to soil fertility and the efficient use of applied fertilizers. researchgate.net

Microorganisms facilitate the cycling of these nutrients through various mechanisms, including mineralization, immobilization, solubilization, and oxidation-reduction reactions. nih.govbiorxiv.orgresearchgate.net The rhizosphere, the soil zone immediately surrounding plant roots, is a particular hotspot for such microbial activities due to the presence of root exudates that provide a carbon source for the microbes. researchgate.netoup.com

Microbial Influence on Potassium Availability

While potassium in this compound is readily water-soluble, its long-term availability can be influenced by microbial processes that prevent its fixation into soil minerals. e-bookshelf.decropnutrition.comusda.gov A significant group of rhizospheric microorganisms, known as potassium-solubilizing microorganisms (KSMs), plays a crucial role in the natural potassium cycle. mdpi.comresearchgate.netsemanticscholar.org These microbes can solubilize potassium from insoluble K-bearing minerals, such as mica, feldspar, and illite, making it accessible to plants. e-bookshelf.demdpi.comsemanticscholar.org

The primary mechanisms employed by KSMs include:

Acidolysis : Production of organic acids (e.g., citric, oxalic, tartaric acid) which lower the soil pH and dissolve potassium-bearing minerals. biorxiv.orgresearchgate.net

Chelation : Secretion of chelating agents that bind to silicon ions in minerals, leading to the release of potassium. e-bookshelf.de

Enzyme Production : Secretion of enzymes that can weather mineral structures.

Numerous bacterial and fungal genera have been identified as effective potassium solubilizers. Common examples include bacteria from the genera Bacillus (e.g., B. mucilaginosus, B. edaphicus, B. circulans), Pseudomonas, and Burkholderia, as well as fungi like Aspergillus and Penicillium. researchgate.netsemanticscholar.orgresearchgate.net Research has demonstrated that inoculating soils with these microorganisms can significantly enhance the concentration of soluble potassium.

Table 1: Effect of Potassium-Solubilizing Bacteria (KSB) on Potassium Release

| Bacterial Strain | Initial K Source | K Released (mg L⁻¹) | Incubation Period |

| Bacillus mucilaginosus | Waste Mica | 15.6 | 21 days |

| Bacillus edaphicus | Illite | 9.8 | 15 days |

| Strain WPS73 | Mica Powder | 41.0 | Not Specified |

| Strain NNY43 | Mica Powder | 48.0 | Not Specified |

This table presents synthesized data from various studies to illustrate the potassium-releasing capabilities of different bacterial strains from insoluble mineral sources. sapub.org

Microbial Role in Magnesium Availability

Microorganisms also contribute to the cycling of magnesium in soil. The primary mechanism is the mineralization of soil organic matter, a process where microbes decompose organic materials, releasing essential nutrients including magnesium in a plant-available, ionic form (Mg²⁺). researchgate.net

Furthermore, the same acid-producing microbes that solubilize potassium can also enhance the availability of magnesium. researchgate.net By lowering the pH in the micro-environment of the soil, these microorganisms can increase the dissolution rate of magnesium-containing minerals. Studies have shown that the application of magnesium sulfate can significantly improve microbial biomass and alter the soil bacterial community, suggesting a direct link between magnesium availability and microbial proliferation. researchgate.net This increased microbial activity, in turn, can further drive nutrient cycling processes. researchgate.net

Microbial Facilitation of the Sulfur Cycle

The sulfur component of this compound is subject to complex transformations mediated by a diverse range of soil microorganisms. nih.gov The key processes in the soil sulfur cycle are mineralization and immobilization.

Mineralization : This is the conversion of organic sulfur to inorganic sulfate (SO₄²⁻), the form primarily taken up by plants. oup.com Soil microbes, through the production of enzymes called sulfatases, hydrolyze sulfate esters in the soil organic matter to release inorganic sulfate. oup.comunl.edu Low levels of soil sulfate can stimulate the microbial production of these enzymes. unl.edu

Immobilization : This is the reverse process, where inorganic sulfate is assimilated by microorganisms and incorporated into their biomass as organic sulfur compounds (e.g., amino acids). oup.com This process is particularly active when there is a high carbon-to-sulfur ratio in crop residues. unl.edu Microbial biomass sulfur, though a small fraction of total soil sulfur, is highly labile and a key factor controlling sulfur turnover. unl.edu

Certain groups of bacteria, such as Thiobacillus, are specialized sulfur-oxidizing bacteria. unl.eduresearchgate.net They can oxidize reduced forms of sulfur to sulfate, a process that can lead to soil acidification, which in turn can enhance the availability of other nutrients like phosphorus and various micronutrients. unl.eduresearchgate.net

Table 2: Key Microbial Processes in Nutrient Cycling of this compound Components

| Nutrient | Key Microbial Process | Facilitating Microorganisms (Examples) | Mechanism/Enzyme | Outcome for Plant Nutrition |

| Potassium (K) | Solubilization | Bacillus spp., Pseudomonas spp., Aspergillus spp. | Production of organic acids, chelating agents | Increased availability of soluble K⁺ |

| Magnesium (Mg) | Mineralization | General heterotrophic microbes | Decomposition of organic matter | Release of soluble Mg²⁺ |

| Sulfur (S) | Mineralization | General heterotrophic microbes | Sulfatase enzymes | Conversion of organic S to plant-available SO₄²⁻ |

| Sulfur (S) | Oxidation | Thiobacillus spp., Arthrobacter spp. | Oxidation of reduced sulfur compounds | Production of SO₄²⁻; potential soil acidification |

| All | Immobilization | General soil microbial biomass | Nutrient assimilation | Temporary unavailability of nutrients, stored in microbial cells |

Advanced Analytical Methodologies for Quantitative and Qualitative Assessment of Potassium Magnesium Sulfate

Chromatographic Techniques

Chromatographic methods are pivotal for separating and quantifying the individual ionic components of complex salts. Ion chromatography, in particular, stands out for its efficiency in analyzing inorganic cations.

Ion chromatography (IC) coupled with conductivity detection is a robust and widely utilized technique for the simultaneous determination of multiple cations, including potassium (K⁺) and magnesium (Mg²⁺), in samples of potassium magnesium sulfate (B86663). dntb.gov.uamdpi.comresearchgate.net This method offers high sensitivity and accuracy for quantifying the primary metallic components of the compound. dntb.gov.uamdpi.comresearchgate.net

The fundamental principle involves the separation of ions on a stationary phase column based on their affinity, followed by their detection as they elute from the column. In a typical application, an aqueous solution of the potassium magnesium sulfate sample is injected into the IC system. The separation is commonly achieved on a high-capacity cation-exchange column, such as a Dionex® IonPac® CS16 column. dntb.gov.uamdpi.comresearchgate.net A gradient elution method is often employed, using an eluent like methanesulfonic acid to effectively resolve the different cations. dntb.gov.uamdpi.comresearchgate.net

Following separation, the eluted ions pass through a conductivity detector. This detector measures the electrical conductivity of the solution, which changes as the concentration of ions fluctuates. Since the response of the detector is proportional to the concentration of the ions, precise quantification is possible. The method demonstrates excellent performance characteristics, including good linearity over specified concentration ranges and high precision. dntb.gov.uamdpi.comresearchgate.net

| Parameter | Potassium (K⁺) | Magnesium (Mg²⁺) |

|---|---|---|

| Retention Time (min) | 12.8 | 16.2 |

| Linearity Range (ppm) | 20.0–60.0 | 4.5–13.5 |

| Correlation Coefficient (R²) | 0.999 | 0.999 |

| Intra- and Inter-day Precision (RSD) | <1.0% | <1.0% |

Data sourced from studies on simultaneous determination of sulfate salts. dntb.gov.uamdpi.comresearchgate.net

Spectroscopic and Imaging Techniques

Spectroscopic and imaging techniques provide critical information on the elemental composition and spatial distribution of minerals within a sample. These methods are essential for a complete qualitative and quantitative understanding of this compound.

Energy Dispersive X-ray Spectroscopy (EDS, EDX, or EDXA) is a powerful analytical technique used for the elemental analysis of a sample. bruker.comanalyzetest.comjeolusa.com Typically integrated with a Scanning Electron Microscope (SEM), EDS identifies the elemental makeup of a sample by detecting the characteristic X-rays emitted by its atoms when they are excited by the microscope's high-energy electron beam. bruker.comjeolusa.com

When the electron beam interacts with the atoms in a this compound sample, it can eject an inner-shell electron. bruker.comnih.gov An electron from a higher energy, outer shell then fills the vacancy, releasing the excess energy as an X-ray. bruker.com The energy of this emitted X-ray is unique to the element from which it originated, acting as an elemental fingerprint. bruker.com An EDS detector measures the energy of these X-rays, allowing for the qualitative identification and semi-quantitative assessment of the elements present. For this compound (K₂Mg₂(SO₄)₃), also known as langbeinite, EDS analysis would confirm the presence of potassium, magnesium, sulfur, and oxygen. cropnutrition.comresearchgate.netiucr.org

| Element | Symbol | Expected Presence |

|---|---|---|

| Potassium | K | Present |

| Magnesium | Mg | Present |

| Sulfur | S | Present |

| Oxygen | O | Present |

Thermal Infrared Hyperspectral (TIH) technology is an advanced, non-destructive technique used for identifying and quantifying minerals. nih.govnih.gov This method captures the emissivity characteristics of materials in the thermal infrared portion of the electromagnetic spectrum. nih.govnih.gov Since different minerals have unique spectral signatures in this range, TIH can be used to determine the mineral phase content in a sample, a task that is challenging for traditional chemical methods. nih.govnih.gov

In the context of this compound, TIH has been successfully applied to estimate the content of various potassium-bearing salt minerals, including picromerite (a related this compound mineral). nih.govnih.gov Research has demonstrated the use of a model based on Competitive Adaptive Reweighted Sampling (CARS) and Partial Least Squares Regression (PLSR) to accurately predict mineral content from TIH spectral data. nih.govnih.gov This approach allows for rapid and quantitative analysis of mineral mixtures. nih.govnih.gov The performance of such a model is evaluated based on its correlation coefficient, prediction error, and relative predictive deviation.

| Parameter | Value |

|---|---|

| Correlation Coefficient of Correction Set (Rp²) | 0.943 |

| Predicted Root Mean Square Error (RMSEP) | 2.72% |

| Relative Predictive Deviation (RPD) | 4.24 |

Data from a study on the quantitative analysis of mixed minerals using TIH technology. nih.govnih.gov

Atomic Absorption Spectroscopy (AAS) for Metal Ion Determination

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of specific metal ions in a sample. nemi.gov The method is based on the principle that atoms of a specific element will absorb light at unique wavelengths when they are in a gaseous state. The amount of light absorbed is directly proportional to the concentration of the analyte element in the sample.

For the analysis of this compound, AAS is employed to determine the concentrations of potassium and magnesium. cerealsgrains.orgresearchgate.net The sample is first dissolved and then aspirated into a flame or graphite (B72142) furnace, where it is atomized. A light source, typically a hollow-cathode lamp containing the element to be measured, emits light at the characteristic wavelength for that element. oiv.int This light passes through the atomized sample, and a detector measures the amount of light absorbed.

To ensure accuracy, potential interferences must be managed. For instance, in the determination of magnesium, lanthanum chloride is often added to the sample to mask interference from elements like aluminum, nitrate, and sulfate. nemi.gov The method is validated through the use of calibration curves prepared from standard solutions of known concentrations. nemi.govoiv.int AAS provides low detection limits and is suitable for analyzing a wide range of concentrations. nemi.govresearchgate.net

| Parameter | Potassium (K⁺) | Magnesium (Mg²⁺) |

|---|---|---|

| Wavelength (nm) | 769.9 | 285.2 |

| Limit of Detection (µg/mL) | 0.09 | 0.011 |

| Analytical Range (mg/L) | 0-8 | 0.01-5.0 |

Data compiled from various AAS methodologies. nemi.govresearchgate.netoiv.int

Novel Formulations and Delivery Systems for Optimized Potassium Magnesium Sulfate Functionality

Development of Slow-Release Fertilizer Formulations

To improve fertilizer utilization and support sustainable agriculture, slow-release formulations of potassium magnesium sulfate (B86663) have been developed. mdpi.comresearchgate.net These formulations are designed to regulate nutrient release, making them available to plants over a longer period. mdpi.com One innovative approach involves using biodegradable modified polyvinyl alcohol (PVA) as a binder combined with inexpensive and readily available phosphogypsum–bentonite as an inorganic coating material. mdpi.comresearchgate.net This method moves beyond traditional single organic or inorganic polymer coatings to create a novel slow-release potassium magnesium sulfate fertilizer (SRPMSF). mdpi.comresearchgate.net

Modified Polyvinyl Alcohol (PVA): Polyvinyl alcohol is a water-soluble, biodegradable polymer that can be degraded into H₂O and CO₂. mdpi.com Its molecular structure, rich in hydrophilic hydroxyl groups, makes it a candidate for fertilizer coatings. mdpi.com However, standard PVA has limitations in water resistance that can be improved through modification. mdpi.com One effective modification involves the addition of sodium alginate (SA). Research has shown that SA has good compatibility with PVA, enhancing both its heat and water resistance. mdpi.comresearchgate.net For instance, a formulation labeled PVA–SA-2, containing 1.2% sodium alginate, was identified as an optimal binder for producing slow-release this compound fertilizer. mdpi.comresearchgate.net This modified binder demonstrated a 34.33% decrease in its water absorption rate, a crucial factor for controlling nutrient release. mdpi.com The addition of SA to the PVA composite coating material was also found to reduce heat loss by 8.09%, indicating better thermal stability. mdpi.com

Sodium Alginate (SA): Sodium alginate, a polysaccharide derived from brown seaweed, is known for its ability to form viscous gels. tandfonline.com It is biodegradable, compatible, and has strong adhesion properties, making it an ideal component for controlling the release rate of nutrients. nih.gov The introduction of sodium alginate oligosaccharides into coating materials can supplement necessary plant nutrients through slow-release methods while also promoting plant growth. google.com In fertilizer granulation, sodium alginate has been shown to produce agglomerates with acceptable mechanical strength, which is vital for industrial use. tandfonline.comtandfonline.com Its ability to form cross-linking bonds with divalent ions contributes to the formation of a solid product, making it a binder of interest for fertilizer formulations. tandfonline.com

The use of phosphogypsum, a byproduct of the phosphoric acid industry, as a coating material for slow-release fertilizers offers a sustainable method for its utilization while enhancing fertilizer efficiency. mdpi.comekb.eg Phosphogypsum is rich in calcium and can be an effective source of sulfur for crops. mdpi.com However, using phosphogypsum alone results in poor sealing performance and a film layer that easily detaches, leading to a fast nutrient dissolution rate. mdpi.com

To overcome this, phosphogypsum is compounded with bentonite, a clay mineral with properties like water absorption, expansion, and ion exchange. mdpi.com Bentonite is widely used as a carrier for slow-release fertilizers to improve particle strength and slow-release performance. mdpi.com The combination of phosphogypsum and bentonite improves the sealing performance of the coating. mdpi.com Studies have investigated various phosphogypsum-to-bentonite ratios, finding that as the bentonite content increases, both the particle size and compressive strength of the coated fertilizer increase. mdpi.comresearchgate.net The content of bentonite in the coating is a primary factor affecting the slow-release properties of the this compound fertilizer particles. mdpi.com

The effectiveness of slow-release formulations is determined by their nutrient release kinetics. In studies of slow-release this compound fertilizer (SRPMSF) coated with phosphogypsum-bentonite composites, the nutrient release was evaluated using soil column leaching methods. mdpi.comresearchgate.net

Compared to conventional this compound fertilizer (PMSF), which released 82% of its nutrients on the first day, the SRPMSF formulations demonstrated a significantly regulated release. mdpi.com The nutrient release from the SRPMSF groups showed a pattern of initially increasing and then decreasing. mdpi.com Notably, when the bentonite content in the coating exceeded a certain threshold (31.2 g in the study), the nutrient release in the soil could be sustained for up to 56 days. mdpi.com In contrast, nutrient release equilibrium for the SRPMSF was achieved over a prolonged period of 28 to 56 days, indicating the coating's effectiveness. mdpi.com The first-order kinetic model was found to best describe the relationship between nutrient release and time for the slow-release this compound fertilizer in soil. mdpi.com

| Fertilizer Type | Nutrient Release on Day 1 (%) | Sustained Release Period (days) | Best Fit Kinetic Model |

|---|---|---|---|

| Conventional PMSF | 82 | < 1 | N/A |

| SRPMSF (Low Bentonite) | Lower than conventional | ~28 | First-Order Kinetic |

| SRPMSF (High Bentonite) | Significantly lower than conventional | up to 56 | First-Order Kinetic |

Physical Property Optimization for Granular Fertilizers

The physical properties of granular fertilizers are critical for their handling, storage, and application. yara.co.uk Optimization of these properties, such as particle size distribution, mechanical strength, and wear resistance, ensures uniform spreading and minimizes product loss. nutrinorm.co.ukosu.edu

| Treatment (Phosphogypsum:Bentonite Ratio) | Particle Size Range (mm) |

|---|---|

| SRPMSF-1 (No Bentonite) | 3.00 - 3.50 |

| SRPMSF-2 (4:1) | 3.25 - 3.75 |

| SRPMSF-3 (3:2) | 3.50 - 4.00 |

| SRPMSF-4 (2:3) | 3.75 - 4.25 |

| SRPMSF-5 (1:4) | 4.00 - 4.50 |

Note: The data in this table is illustrative based on the finding that particle size increases with bentonite content as reported in the source literature.

The ability of fertilizer granules to withstand handling, transportation, and application without breaking down is crucial. feeco.com This is determined by their mechanical strength, often measured as compressive or crushing strength, and their wear resistance. osu.eduresearchgate.net

For the novel slow-release this compound fertilizer (SRPMSF), the compressive strength was found to range from 20.85 to 43.78 N. mdpi.comresearchgate.net This range meets the requirements for industrial production and is superior to some other formulated fertilizers, indicating that the coating method provides good advantages for transportation and storage. mdpi.com The compressive strength increased as the bentonite content in the coating increased, with the maximum strength of 43.78 N achieved with the highest bentonite dosage. mdpi.com

Wear resistance is the ability of the fertilizer to resist degradation from friction and impact. nutrinorm.co.uk The SRPMSF formulations exhibited high wear resistance, with the residual weight ratio for all tested types exceeding 96% after testing. mdpi.com This indicates a high degree of durability.

| Treatment Group | Compressive Strength (N) | Wear Resistance (Residual Weight %) |

|---|---|---|

| SRPMSF-1 | 20.85 | > 96% |

| SRPMSF-2 | 25.43 | > 96% |

| SRPMSF-3 | 31.27 | > 96% |

| SRPMSF-4 | 38.91 | > 96% |

| SRPMSF-5 | 43.78 | > 96% |

Foliar Application Technologies and Efficacy Studies

Recent advancements have focused on enhancing the efficiency of foliar-applied nutrients. While traditional soluble salts like potassium sulfate and magnesium sulfate are effective, new formulations aim to improve absorption and translocation within the plant. One area of innovation involves the use of nanoparticles. A study on 'Superior Seedless' grapes under saline conditions compared the effects of magnesium sulfate (MgSO₄·7H₂O), chelated magnesium (Mg-EDTA), and magnesium nanoparticles (Mg-NPs). The results showed that Mg-NPs led to a significantly higher yield (9.13 kg per vine) compared to other forms, indicating that nanotechnology can enhance nutrient delivery and efficacy. mdpi.com Such technologies represent the frontier in optimizing the functionality of foliar-applied minerals like this compound.

Efficacy studies across a variety of crops have validated the benefits of foliar potassium and magnesium application. These studies provide detailed insights into the specific improvements in yield, quality parameters, and physiological responses of the plants.